molecular formula C9H9ClO3 B290919 4-Chlorophenyl methoxyacetate

4-Chlorophenyl methoxyacetate

Cat. No.: B290919
M. Wt: 200.62 g/mol
InChI Key: KTBCUWBTDASOFS-UHFFFAOYSA-N
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Description

4-Chlorophenyl methoxyacetate is an ester derivative featuring a chlorophenyl group attached to a methoxyacetate backbone. This compound is structurally characterized by a methoxy (-OCH₃) group adjacent to the acetate ester functionality, which influences its reactivity and physicochemical properties. It is frequently utilized in synthetic chemistry, particularly in enzymatic resolution processes. For example, lipase-catalyzed acylation with methoxyacetate ester has been employed in the dynamic kinetic resolution (DKR) of chiral amines, highlighting its role in asymmetric synthesis . Spectroscopic studies, such as FTIR analysis, indicate that methoxyacetate derivatives exhibit distinct carboxylate vibrational bands (e.g., ~1578 cm⁻¹), suggesting structural similarities to low molecular weight aliphatic acids like gluconate and lactate .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(4-chlorophenyl) 2-methoxyacetate

InChI

InChI=1S/C9H9ClO3/c1-12-6-9(11)13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3

InChI Key

KTBCUWBTDASOFS-UHFFFAOYSA-N

SMILES

COCC(=O)OC1=CC=C(C=C1)Cl

Canonical SMILES

COCC(=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Chlorophenylacetate (CAS 52449-43-1)

  • Molecular Formula : C₉H₉ClO₂
  • Functional Groups : Chlorophenyl group, methyl ester.
  • Key Differences : Lacks the methoxy group, resulting in reduced electron-donating effects compared to 4-chlorophenyl methoxyacetate. This impacts its reactivity in nucleophilic acyl substitution reactions.
  • Applications : Used as a reference material in pharmaceutical synthesis due to its stability and high purity .

Methyl Amino(4-chlorophenyl)acetate

  • Molecular Formula: C₉H₁₀ClNO₂
  • Functional Groups: Chlorophenyl group, amino (-NH₂), methyl ester.

4-Chlorophenyl (3-Methylphenoxy)acetate (CAS 62095-42-5)

  • Molecular Formula : C₁₅H₁₃ClO₃
  • Functional Groups: Chlorophenyl, phenoxy ether, acetate ester.
  • Key Differences: The phenoxy ether linkage increases steric hindrance, reducing enzymatic cleavage efficiency relative to methoxyacetate derivatives .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility (Polarity) Key Functional Groups
4-Chlorophenyl methoxyacetate ~200.6* N/A Moderate in organic solvents Methoxy, ester, chlorophenyl
Methyl 4-chlorophenylacetate 184.6 374.4 (predicted) Low in water Ester, chlorophenyl
Ethyl 2-(4-chlorophenoxy)acetoacetate 256.7 N/A High in non-polar solvents Phenoxy, ketone, ester
Methyl 2-(4-chlorophenyl)sulfanylacetate 216.68 N/A Low in water Sulfanyl, ester

*Estimated based on similar structures. Data compiled from .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-chlorophenyl methoxyacetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acylation of 4-chlorophenol derivatives using methoxyacetyl chloride in the presence of a base (e.g., pyridine or DIPEA). Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Enzymatic acylation using lipases (e.g., Novozym 435) with methoxyacetate esters can also enhance enantioselectivity in chiral resolutions .

Q. Which spectroscopic techniques are critical for characterizing 4-chlorophenyl methoxyacetate?

  • Key Techniques :

  • NMR (¹H/¹³C) : Identify methoxy (-OCH₃), acetate (CH₃COO), and aromatic protons (4-chlorophenyl group). Integration ratios confirm substitution patterns.
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 184.62 (methyl ester analog) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Applications :

  • Drug Delivery : Forms stable complexes with hydrophobic drugs due to its ester functionality .
  • Enzyme Studies : Probes enzyme-substrate interactions via its multiple functional groups (e.g., ester, aryl chloride) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for 4-chlorophenyl acetic acid derivatives be resolved?

  • Methodology : Use single-crystal X-ray diffraction to refine atomic coordinates and compare with computational models (DFT or molecular mechanics). For example, bond angles and distances in (4-chlorophenyl)acetic acid derivatives (e.g., C-Cl bond: ~1.74 Å) should align with experimental data . Discrepancies may arise from polymorphism or solvent effects, requiring thermal ellipsoid analysis .

Q. In heparan sulfate synthesis, how does methoxyacetate compare to chloroacetate as a protecting group?

  • Comparison :

  • Stability : Methoxyacetate is more resistant to nucleophilic attack than chloroacetate under basic conditions.
  • Deprotection : Cleaved selectively with thiourea or thiophenol, avoiding side reactions (e.g., β-elimination) common with chloroacetate .

Q. What strategies mitigate elimination during methoxyacetate deprotection in complex syntheses?

  • Approaches :

  • Mild Acidic Conditions : Use dilute HCl in dioxane (pH 4–5) to prevent β-elimination of adjacent acetoxy groups.
  • Enzymatic Cleavage : Lipases or esterases selectively hydrolyze methoxyacetate without affecting labile esters .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for 4-chlorophenyl derivatives in biological assays?

  • Resolution :

  • Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to identify cell-specific effects.
  • Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., quinone metabolites) that may explain variability .

Experimental Design Considerations

Q. What parameters are critical for optimizing enzymatic resolution of 4-chlorophenyl methoxyacetate enantiomers?

  • Key Parameters :

  • Solvent System : Hydrophobic solvents (e.g., toluene) enhance enantioselectivity by stabilizing the enzyme’s active site.
  • Temperature : 25–37°C balances reaction rate and enzyme stability .

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